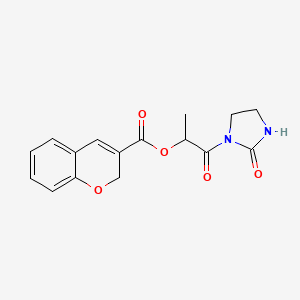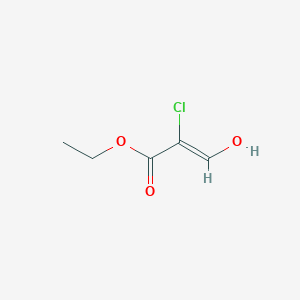
Ethyl 2-chloro-3-hydroxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5H7ClO3 It is a derivative of acrylate, characterized by the presence of a chloro and hydroxy group on the acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through the reaction of ethyl acrylate with chlorine and subsequent hydrolysis. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group. The hydrolysis step is then carried out using water or a mild base to introduce the hydroxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-chloro-3-hydroxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted acrylates.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in the formation of alcohols.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-hydroxyacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-3-hydroxyacrylate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the acrylate backbone, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-2-aryl acrylate: Similar in structure but with an aryl group instead of a chloro group.
Methyl 2-chloro-3-hydroxyacrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloroacrylate: Lacks the hydroxy group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H7ClO3 |
|---|---|
Poids moléculaire |
150.56 g/mol |
Nom IUPAC |
ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |
Clé InChI |
OQIYGSPEMWMAFA-ARJAWSKDSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/O)/Cl |
SMILES canonique |
CCOC(=O)C(=CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


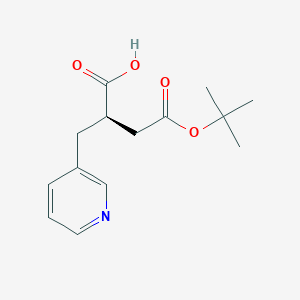
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
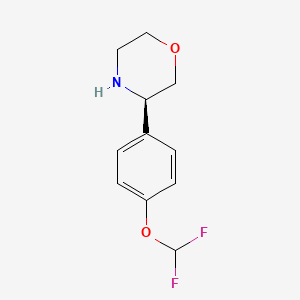
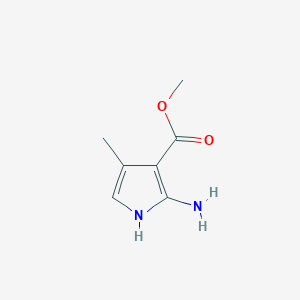
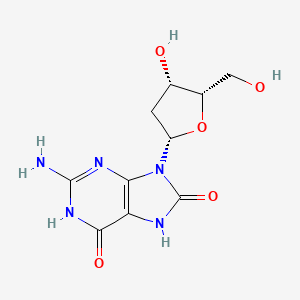
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
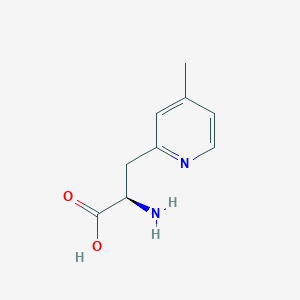
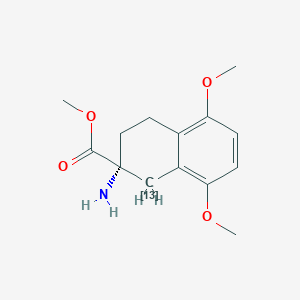
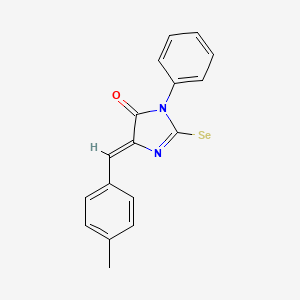
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)

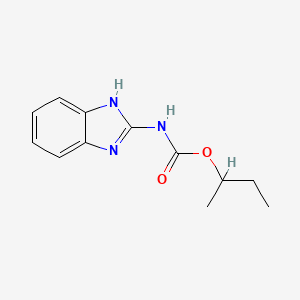
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
